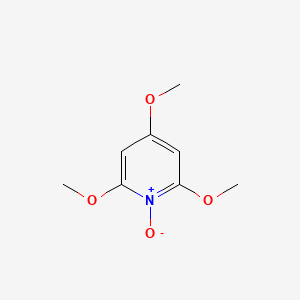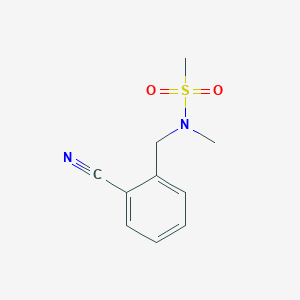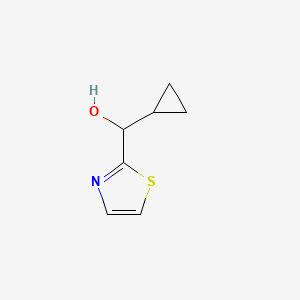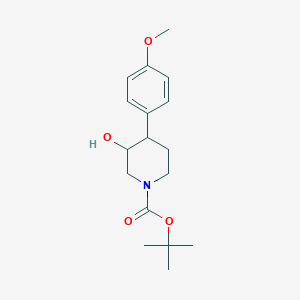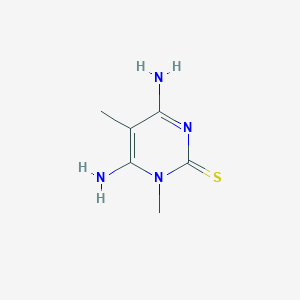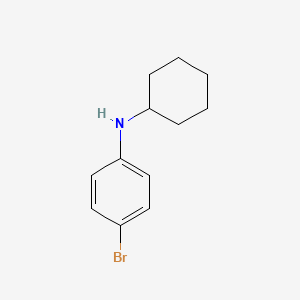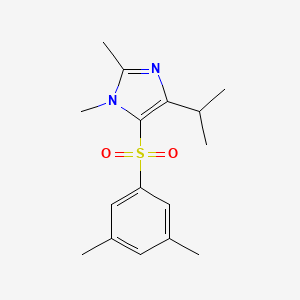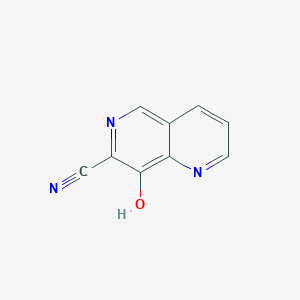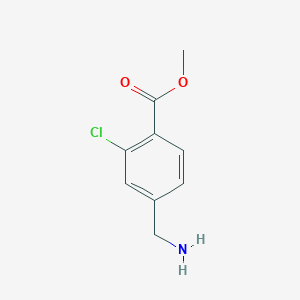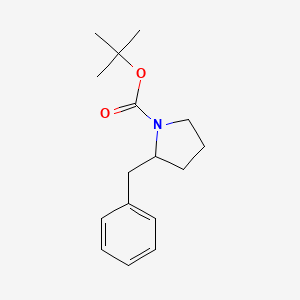![molecular formula C11H12N2O2 B8733838 2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B8733838.png)
2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both imidazole and pyridine rings in its structure makes it a versatile scaffold for various chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including isopropylimidazo[1,2-a]pyridine-7-carboxylic acid, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods: Industrial production of isopropylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis strategies are commonly used.
Reduction: Specific conditions for reduction reactions may vary based on the desired product.
Substitution: Radical reactions and transition metal catalysis are often employed for substitution reactions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidants and photocatalysts.
Substitution: Transition metal catalysts such as palladium (Pd) and various radical initiators.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to the formation of various functionalized derivatives of imidazo[1,2-a]pyridines .
Applications De Recherche Scientifique
2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of isopropylimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine-3-carboxamides: Known for their antitumor activity.
Indolizines and Azaindolizines: Exhibiting various biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific structural features, which allow for diverse chemical modifications and biological activities.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-propan-2-ylimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)9-6-13-4-3-8(11(14)15)5-10(13)12-9/h3-7H,1-2H3,(H,14,15) |
Clé InChI |
UJKHMSOWPUKWJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN2C=CC(=CC2=N1)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
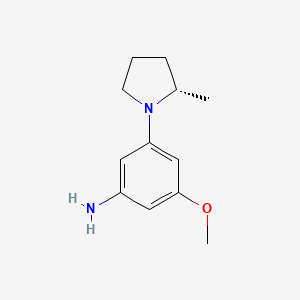
![8-Methyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8733764.png)
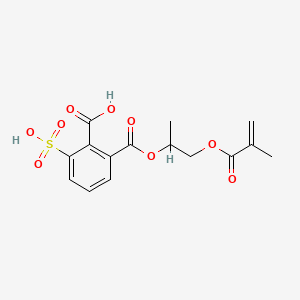
![[10-(4-Tert-butylphenyl)anthracen-9-YL]boronic acid](/img/structure/B8733777.png)
